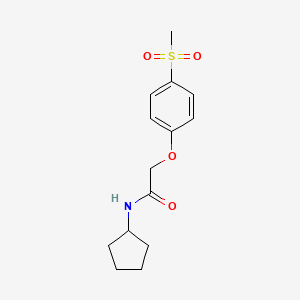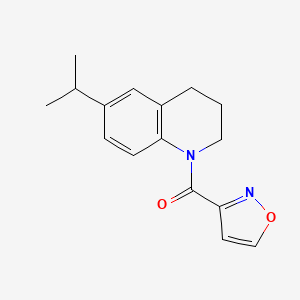![molecular formula C11H18F3NO4 B7528425 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate](/img/structure/B7528425.png)
2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate, also known as TFP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate is not yet fully understood. However, it is believed to act as a carbamate insecticide and acaricide, inhibiting the activity of acetylcholinesterase in insects and mites. 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate has also been shown to have antifungal and antibacterial properties.
Biochemical and Physiological Effects:
2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase in insects and mites, leading to paralysis and death. Additionally, 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate in lab experiments is its high purity and stability, which makes it easy to handle and store. Additionally, 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate is relatively inexpensive compared to other reagents used in scientific research. However, one of the major limitations of using 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the use of 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate in scientific research. One potential application is in the development of new insecticides and acaricides for use in agriculture. Additionally, 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate has potential applications in the development of new antimicrobial agents for the treatment of bacterial and fungal infections. Finally, 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate may have potential applications in the development of new pharmaceuticals for the treatment of various diseases.
Métodos De Síntesis
2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate can be synthesized through a multi-step process that involves the reaction of 2,2,2-trifluoroethanol with sodium hydride, followed by the reaction of the resulting product with carbon dioxide and propylene oxide. The final step involves the reaction of the intermediate product with isocyanate, resulting in the formation of 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate.
Aplicaciones Científicas De Investigación
2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate has been extensively used in scientific research due to its potential applications in various fields. It has been used as a reagent in the synthesis of various compounds, including carbamates and ureas. Additionally, 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate has been used as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO4/c12-11(13,14)8-19-10(16)15-4-2-5-17-7-9-3-1-6-18-9/h9H,1-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODNXCYMDVSORP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCCCNC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


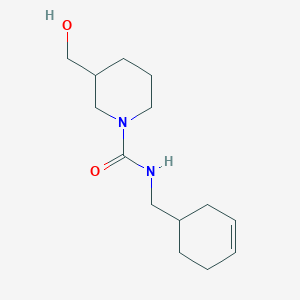
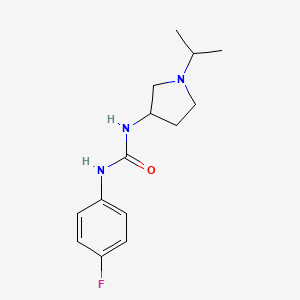
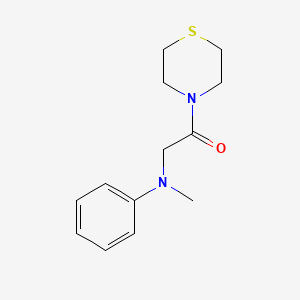
![2-(2,3-dihydroindol-1-yl)-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B7528376.png)
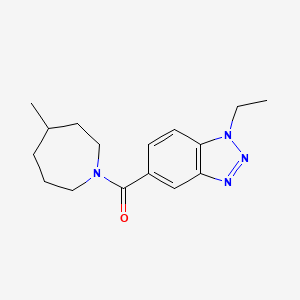

![N-[5-(dimethylamino)pyridin-2-yl]cyclopentanecarboxamide](/img/structure/B7528391.png)
![N-butyl-2-cyano-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enamide](/img/structure/B7528395.png)
![N-[(2,4,6-trimethylphenyl)methyl]methanesulfonamide](/img/structure/B7528402.png)
![4-[acetyl(methyl)amino]-N-cyclopropylpiperidine-1-carboxamide](/img/structure/B7528410.png)

